An In-Depth Technical Guide to N2-cyclobutylpyridine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N2-cyclobutylpyridine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of N2-cyclobutylpyridine-2,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a proposed synthetic route based on established chemical principles, and explore its potential biological activities by drawing parallels with structurally related compounds. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Chemical Identity
N2-cyclobutylpyridine-2,4-diamine is a substituted diaminopyridine derivative. The core structure consists of a pyridine ring with amino groups at positions 2 and 4. The amino group at the N2 position is further substituted with a cyclobutyl moiety. This class of compounds, characterized by the diaminopyridine scaffold, is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and its ability to act as a versatile pharmacophore. The strategic placement of the amino groups and the lipophilic cyclobutyl substituent suggests potential for targeted interactions with various biological macromolecules.
The fundamental chemical identity of N2-cyclobutylpyridine-2,4-diamine is established by its unique molecular structure and is cataloged under CAS number 1248791-40-3[1].
Molecular Structure
The chemical structure of N2-cyclobutylpyridine-2,4-diamine is depicted below:
(Image generated for illustrative purposes)
The structure reveals a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. It is functionalized with a primary amine (-NH2) at the C4 position and a secondary amine (-NH-cyclobutyl) at the C2 position. The presence of two amino groups makes it a diaminopyridine. The cyclobutyl group attached to the nitrogen at the 2-position introduces a non-planar, lipophilic feature to the molecule.
Physicochemical and Predicted Properties
While extensive experimental data for N2-cyclobutylpyridine-2,4-diamine is not widely published, a compilation of its known and predicted properties is presented in Table 1. These properties are crucial for understanding its behavior in chemical and biological systems, including solubility, reactivity, and potential for membrane permeability.
| Property | Value | Source |
| IUPAC Name | N2-cyclobutylpyridine-2,4-diamine | - |
| CAS Number | 1248791-40-3 | [1] |
| Molecular Formula | C9H13N3 | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Predicted Boiling Point | 387.9 ± 27.0 °C | [1] |
| Predicted Density | 1.241 ± 0.06 g/cm³ | [1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Predicted LogP | 1.5 - 2.5 | Estimated |
Proposed Synthesis Protocol
A practical and efficient synthesis of N2-cyclobutylpyridine-2,4-diamine can be conceptualized through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an activated pyridine ring by an amine. The proposed starting material is 4-amino-2-chloropyridine, which is commercially available and offers regioselective substitution at the C2 position.
The rationale for choosing 4-amino-2-chloropyridine is based on the electronic properties of the pyridine ring. The nitrogen atom in the ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. With an amino group already present at the 4-position, the chlorine atom at the 2-position serves as a good leaving group for substitution by cyclobutylamine.
Reaction Scheme
Caption: Proposed synthesis of N2-cyclobutylpyridine-2,4-diamine.
Step-by-Step Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloropyridine (1.0 eq), cyclobutylamine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq).
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Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask to dissolve the reactants.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N2-cyclobutylpyridine-2,4-diamine.
Potential Biological Activity and Therapeutic Applications
Kinase Inhibition
Many small molecule kinase inhibitors feature a diaminopyrimidine or a related heterocyclic core. These scaffolds are adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The N2- and N4-amino groups of the pyridine ring can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. The cyclobutyl group at the N2-position can be envisioned to occupy a hydrophobic pocket within the kinase active site, potentially conferring selectivity and potency. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer[2].
Caption: Hypothesized mechanism of action via kinase inhibition.
Antibacterial Activity
Substituted diaminopyrimidines have a long history as antibacterial agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. The diaminopyrimidine core of these drugs mimics the pteridine ring of dihydrofolate. It is plausible that N2-cyclobutylpyridine-2,4-diamine could exhibit antibacterial properties by targeting bacterial DHFR or other essential enzymes. Studies on N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated activity against multidrug-resistant Staphylococcus aureus[3].
Conclusion
N2-cyclobutylpyridine-2,4-diamine is a molecule with significant potential in the realm of medicinal chemistry. While experimental data remains scarce, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The proposed synthesis via nucleophilic aromatic substitution provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the validation of its synthesis, comprehensive characterization, and screening against a panel of biological targets to unlock its full therapeutic potential.
References
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Shafique, R., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]
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Van Horn, K. S., et al. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. Journal of Medicinal Chemistry. 2014;57(7):3075-93. Available from: [Link]
Sources
- 1. N2-cyclobutylpyridine-2,4-diamine CAS#: 1248791-40-3 [m.chemicalbook.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
